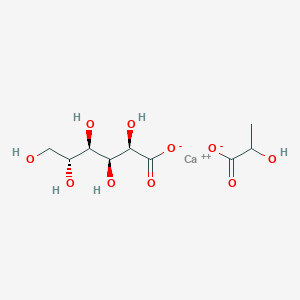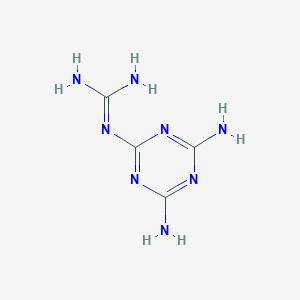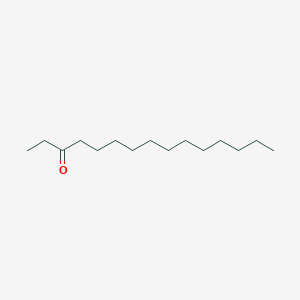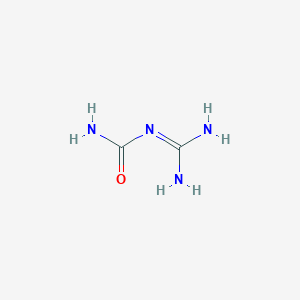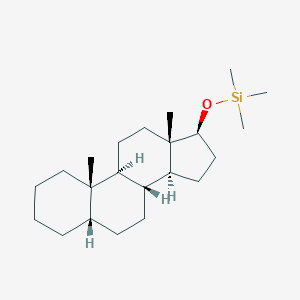
5beta-Androstane, 17beta-(trimethylsiloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of testosterone and has been synthesized through various methods to be used in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5beta-Androstane, 17beta-(trimethylsiloxy)- is similar to that of testosterone. It binds to androgen receptors in the body, leading to the activation of various signaling pathways. This activation leads to the expression of various genes, resulting in the various biochemical and physiological effects of the compound.
Effets Biochimiques Et Physiologiques
5beta-Androstane, 17beta-(trimethylsiloxy)- has various biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, as well as bone density. It also has a positive effect on libido and sexual function. Additionally, it has been shown to have a protective effect on the brain, reducing the risk of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5beta-Androstane, 17beta-(trimethylsiloxy)- in lab experiments is its ability to bind to androgen receptors with high affinity. This makes it a useful tool for studying the effects of androgens on the body. However, one of the limitations of using this compound is its relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are many future directions for research involving 5beta-Androstane, 17beta-(trimethylsiloxy)-. One area of research is the development of new synthetic steroids that have improved pharmacological properties. Additionally, this compound could be used to study the effects of androgens on various diseases such as osteoporosis and hypogonadism. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for various diseases.
Conclusion
In conclusion, 5beta-Androstane, 17beta-(trimethylsiloxy)- is a synthetic steroid that has been widely used in scientific research for its various biochemical and physiological effects. It has been synthesized through various methods and has been used to study the effects of testosterone on the body, as well as its role in various diseases. This compound has various advantages and limitations for lab experiments, and there are many future directions for research involving this compound.
Méthodes De Synthèse
The synthesis of 5beta-Androstane, 17beta-(trimethylsiloxy)- can be achieved through various methods. One of the most commonly used methods involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of 5beta-Androstane, 17beta-(trimethylsiloxy)- with a yield of approximately 70%.
Applications De Recherche Scientifique
5beta-Androstane, 17beta-(trimethylsiloxy)- has been widely used in scientific research for its various biochemical and physiological effects. This compound has been used to study the effects of testosterone on the body, as well as its role in various diseases such as prostate cancer and hypogonadism. It has also been used to study the effects of androgens on the brain and behavior.
Propriétés
Numéro CAS |
18899-47-3 |
|---|---|
Nom du produit |
5beta-Androstane, 17beta-(trimethylsiloxy)- |
Formule moléculaire |
C22H40OSi |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C22H40OSi/c1-21-14-7-6-8-16(21)9-10-17-18-11-12-20(23-24(3,4)5)22(18,2)15-13-19(17)21/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
MKAPYQMOCINFKH-CPDXTSBQSA-N |
SMILES isomérique |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[Si](C)(C)C)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CCC4O[Si](C)(C)C)C |
Synonymes |
17β-(Trimethylsiloxy)-5β-androstane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



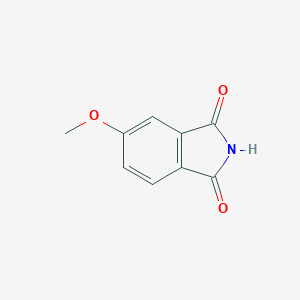
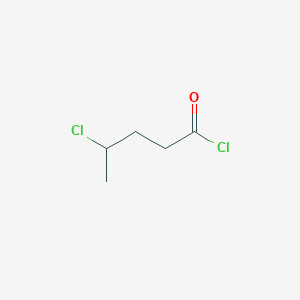
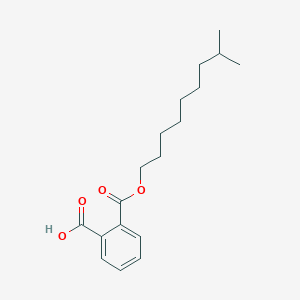
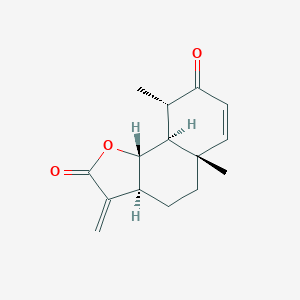
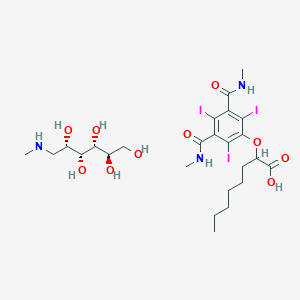
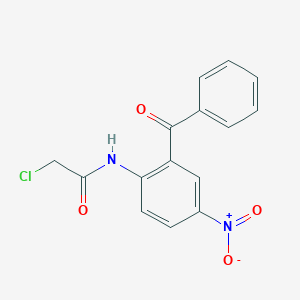
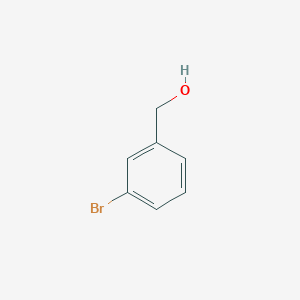
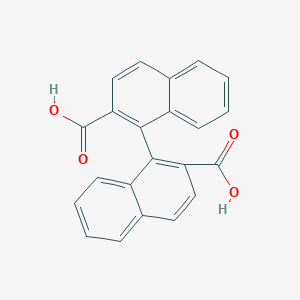
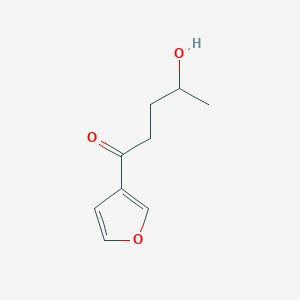
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
